molecular formula C22H25N5O2 B2393642 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine CAS No. 477280-97-0

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine

Cat. No.: B2393642
CAS No.: 477280-97-0
M. Wt: 391.475
InChI Key: SLGLZGLQGHNCRZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine typically involves multi-step reactions starting from benzylamine and methyl isocyanate to form 1-benzyl-2-methylimidazole . This intermediate is then nitrated to introduce the nitro group at the 4-position of the imidazole ring. The final step involves the reaction of this nitroimidazole with piperazine under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques are also crucial to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for hydrogenation reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 1-benzyl-4-(1-benzyl-2-methyl-4-amino-1H-imidazol-5-yl)piperazine .

Scientific Research Applications

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The imidazole ring can also bind to specific enzymes or receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-benzyl-4-(1-benzyl-2-methyl-4-nitro-1H-imidazol-5-yl)piperazine is unique due to its combination of imidazole and piperazine moieties, along with the presence of both benzyl and nitro groups. This unique structure contributes to its diverse chemical reactivity and potential biological activities .

Properties

IUPAC Name

1-benzyl-4-(3-benzyl-2-methyl-5-nitroimidazol-4-yl)piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2/c1-18-23-21(27(28)29)22(26(18)17-20-10-6-3-7-11-20)25-14-12-24(13-15-25)16-19-8-4-2-5-9-19/h2-11H,12-17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLGLZGLQGHNCRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(N1CC2=CC=CC=C2)N3CCN(CC3)CC4=CC=CC=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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